2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The structure can provide insights into the functional groups present in the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying the reagents, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Scientific Research Applications
Synthesis and Material Application
- Synthesis of Novel Compounds : A compound related to 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide, namely 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, was synthesized through a cycloaddition reaction. This synthesis contributes to the development of new materials with potential applications in corrosion inhibition for mild steel in acidic environments (Aouine et al., 2011).
Biological and Pharmacological Applications
Antimicrobial Agents : Compounds similar to 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide have demonstrated significant in vitro antimicrobial activity. These include isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides, which have been synthesized and evaluated against various bacteria and fungi, showing superior activities compared to standard drugs (Rajanarendar et al., 2008).
Anticonvulsant Effects : Novel compounds related to 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide, specifically N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, have been synthesized and evaluated for anticonvulsant effects. These compounds showed promising results in various models of experimental epilepsy, with some being more potent than standard antiepileptic drugs (Malik et al., 2013).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties of the compound.
Please consult with a professional chemist or a reliable database for accurate information.
properties
CAS RN |
4418-73-9 |
---|---|
Product Name |
2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide |
Molecular Formula |
C20H15N3O4 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H15N3O4/c1-12-9-17(22-27-12)21-18(24)14-7-8-15-16(10-14)20(26)23(19(15)25)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,22,24) |
InChI Key |
YECXHLPYMXGEBI-ZNQVSPAOSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Adonixanthin, All-trans-beta-doradexanthin, beta-Doradexanthin, Doradexanthin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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